Cas no 2168895-35-8 (6-cyano-1H-indole-3-sulfonyl fluoride)

6-cyano-1H-indole-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 6-cyano-1H-indole-3-sulfonyl fluoride
- EN300-1275637
- 2168895-35-8
-
- インチ: 1S/C9H5FN2O2S/c10-15(13,14)9-5-12-8-3-6(4-11)1-2-7(8)9/h1-3,5,12H
- InChIKey: DHYCQZKFCALEQS-UHFFFAOYSA-N
- ほほえんだ: S(C1=CNC2C=C(C#N)C=CC=21)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 224.00557674g/mol
- どういたいしつりょう: 224.00557674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 82.1Ų
6-cyano-1H-indole-3-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275637-0.25g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 0.25g |
$933.0 | 2023-06-08 | ||
Enamine | EN300-1275637-5.0g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-1275637-500mg |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 500mg |
$974.0 | 2023-10-01 | ||
Enamine | EN300-1275637-5000mg |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 5000mg |
$2940.0 | 2023-10-01 | ||
Enamine | EN300-1275637-0.5g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 0.5g |
$974.0 | 2023-06-08 | ||
Enamine | EN300-1275637-10000mg |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 10000mg |
$4360.0 | 2023-10-01 | ||
Enamine | EN300-1275637-2.5g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 2.5g |
$1988.0 | 2023-06-08 | ||
Enamine | EN300-1275637-0.05g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 0.05g |
$851.0 | 2023-06-08 | ||
Enamine | EN300-1275637-0.1g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 0.1g |
$892.0 | 2023-06-08 | ||
Enamine | EN300-1275637-100mg |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 100mg |
$892.0 | 2023-10-01 |
6-cyano-1H-indole-3-sulfonyl fluoride 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
6-cyano-1H-indole-3-sulfonyl fluorideに関する追加情報
Introduction to 6-cyano-1H-indole-3-sulfonyl fluoride (CAS No. 2168895-35-8)
6-cyano-1H-indole-3-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2168895-35-8, is a fluorinated derivative of indole, featuring both a cyano group and a sulfonyl fluoride moiety. These structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The unique combination of functional groups in 6-cyano-1H-indole-3-sulfonyl fluoride imparts distinct chemical properties that facilitate its use in synthetic chemistry. The presence of the sulfonyl fluoride group enhances reactivity, allowing for further derivatization through nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry, where it enables the introduction of diverse pharmacophores into molecular frameworks. Additionally, the cyano group contributes to the compound's stability while maintaining its ability to participate in subsequent chemical transformations.
In recent years, 6-cyano-1H-indole-3-sulfonyl fluoride has been explored in several cutting-edge research areas. One notable application lies in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes, making them attractive drug targets. However, their complex binding interfaces pose significant challenges for inhibitor design. The indole scaffold, a common motif in bioactive molecules, offers a privileged structure for interacting with PPIs. By incorporating the sulfonyl fluoride and cyano groups, researchers can fine-tune the electronic and steric properties of 6-cyano-1H-indole-3-sulfonyl fluoride, enhancing its binding affinity and selectivity.
Moreover, this compound has been utilized in the development of next-generation anticancer agents. Cancer research has increasingly focused on identifying molecules that can selectively inhibit key signaling pathways involved in tumor growth and survival. The structural features of 6-cyano-1H-indole-3-sulfonyl fluoride make it an excellent candidate for modulating such pathways. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes that are overexpressed in various cancer types. The fluorinated sulfonyl group enhances metabolic stability, while the cyano group contributes to hydrophobic interactions with target proteins, improving drug-like properties.
Recent advancements in computational chemistry have further expanded the utility of 6-cyano-1H-indole-3-sulfonyl fluoride. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This high-resolution understanding has enabled the design of optimized derivatives with improved pharmacokinetic profiles. For example, virtual screening methods have been employed to identify analogs of 6-cyano-1H-indole-3-sulfonyl fluoride that exhibit enhanced solubility and reduced toxicity, addressing key challenges in drug development.
The role of 6-cyano-1H-indole-3-sulfonyl fluoride extends beyond oncology into other therapeutic areas such as neurodegenerative diseases and infectious disorders. In neurodegenerative research, indole derivatives have shown promise as potential therapeutics for conditions like Alzheimer's disease and Parkinson's disease. The ability to modify the indole core with functional groups like sulfonyl fluoride allows for the creation of molecules that can modulate neurotransmitter systems or inhibit aberrant protein aggregation. Similarly, in antimicrobial applications, 6-cyano-1H-indole-3-sulfonyl fluoride has been investigated for its potential to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The synthetic methodologies involving 6-cyano-1H-indole-3-sulfonyl fluoride continue to evolve with advancements in organic chemistry. Modern synthetic strategies often focus on improving efficiency and sustainability. Catalytic approaches have been developed to streamline the introduction of fluorinated sulfonyl groups without excessive waste generation. Additionally, green chemistry principles have been applied to optimize reaction conditions using environmentally benign solvents and reagents. These innovations not only enhance laboratory-scale synthesis but also hold promise for industrial-scale production.
In conclusion,6-cyano-1H-indole-3-sulfonyl fluoride (CAS No. 2168895-35-8) represents a versatile building block with broad applications across pharmaceutical research and drug development. Its unique structural features enable its use in designing molecules targeting diverse diseases, from cancer to neurodegenerative disorders and infections. As computational tools and synthetic methodologies continue to advance, the potential applications of this compound are likely to expand further, solidifying its importance as a key intermediate in modern medicinal chemistry.
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